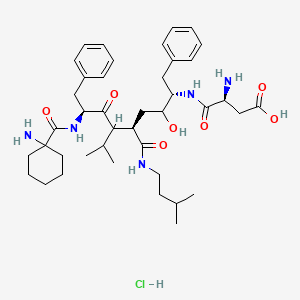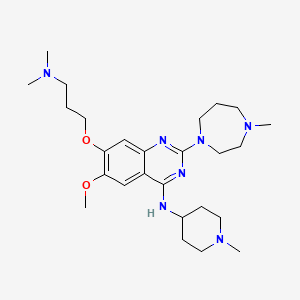
Valemetostat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Valemetostat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Enzymen und die epigenetische Regulation zu untersuchen.
Biologie: Wird hinsichtlich seiner Auswirkungen auf die Genexpression und Zelldifferenzierung untersucht.
Medizin: Wird in klinischen Studien zur Behandlung verschiedener Krebsarten eingesetzt, darunter nicht-Hodgkin-Lymphome und Adult-T-Zell-Leukämie/Lymphom.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und diagnostischer Werkzeuge.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Histon-Lysin-N-Methyltransferasen EZH1 und EZH2 hemmt. Diese Enzyme katalysieren die Trimethylierung von Lysin 27 am Histon H3 (H3K27me3), einem wichtigen epigenetischen Marker, der an der Gen-Silencing beteiligt ist. Durch die Hemmung dieser Enzyme reduziert this compound die H3K27me3-Spiegel, was zur Reaktivierung von Tumorsuppressorgenen und zur Hemmung des Wachstums von Krebszellen führt .
Ähnliche Verbindungen:
Tazemetostat: Ein weiterer EZH2-Inhibitor, der zur Behandlung bestimmter Krebsarten eingesetzt wird.
GSK126: Ein selektiver EZH2-Inhibitor mit ähnlichen Anwendungen in der Krebstherapie.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner dualen Hemmung sowohl von EZH1 als auch von EZH2, wodurch ein breiteres Aktivitätsspektrum erreicht wird als bei anderen Inhibitoren, die nur eines dieser Enzyme anvisieren. Diese duale Hemmung ist besonders vorteilhaft bei Krebsarten, an denen sowohl EZH1 als auch EZH2 beteiligt sind .
This compound stellt ein vielversprechendes Therapeutikum mit erheblichem Potenzial in der Behandlung verschiedener Krebsarten dar. Sein einzigartiger Wirkmechanismus und sein breites Anwendungsspektrum machen ihn zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis.
Wirkmechanismus
Target of Action
Valemetostat is a selective dual inhibitor of histone-lysine N-methyltransferases enhancer of zeste homolog 1 and 2 (EZH1/2) . These are alternative subunits of polycomb repressive complex 2 (PRC2) that initiate chromatin folding via tri-methylation of the 27th lysine residue of histone H3 (H3K27), resulting in repression of genes associated with tumor suppression and cell differentiation .
Mode of Action
This compound works by effectively preventing the methylation of histone H3 by inhibiting the histone-modifying enzymes EZH1 and EZH2 . This results in several tumor suppressor genes becoming accessible for expression in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the methylation of histone H3 at lysine 27 (H3K27me3), a repressive transcriptional mark broadly associated with gene silencing . This compound prevents H3K27me3 and increases the expression of genes involved in immune function (SLA, PAG1) that can be silenced by H3K27me3 .
Pharmacokinetics
In a phase 1 study, this compound demonstrated dose-proportional increases in maximum plasma concentration (Cmax) and area under the concentration–time curve (AUC) following single ascending doses . The plasma pharmacokinetic parameters were similar between the capsule and tablet formulations following a single 200-mg dose . Administration of this compound after a meal was associated with 50%-60% lower cmax, 30%-50% lower auc, and a median tmax delay of 25-3 hours relative to fasted administration .
Result of Action
This compound has shown efficacy in reducing tumor size and generating a durable clinical response in patients with adult T-cell leukemia/lymphoma (ATL), an aggressive cancer characterized by many genetic mutations . The drug demonstrated clinical antitumor activity in patients with non-Hodgkin lymphomas (NHL), including relapsed or refractory peripheral T-cell lymphoma (PTCL) and ATL .
Action Environment
The efficacy of this compound can be influenced by various environmental factors such as the patient’s health status, the presence of other medications, and the patient’s diet. For instance, food intake can significantly affect the bioavailability of this compound, with a high-fat or low-fat meal leading to a decrease in Cmax and AUC, and a delay in Tmax . Therefore, this compound should be administered under fasted conditions to avoid a negative food effect .
Biochemische Analyse
Biochemical Properties
Valemetostat plays a significant role in biochemical reactions by inhibiting the histone-modifying enzymes EZH1 and EZH2 . These enzymes are responsible for the methylation of histone H3 at lysine 27 (H3K27me3), a process that is involved in downregulating gene expression associated with tumor suppression and cell differentiation .
Cellular Effects
This compound has demonstrated clinical antitumor activity in patients with non-Hodgkin lymphomas, including relapsed or refractory peripheral T-cell lymphoma (R/R PTCL) and adult T-cell leukemia/lymphoma (R/R ATL) . It has been shown to decrease H3K27me3 and the condensation of DNA, thereby opening up several tumor-suppressor genes for expression in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of EZH1 and EZH2 enzymes, which prevents the methylation of histone H3, thereby increasing the expression of genes involved in immune function that can be silenced by H3K27me3 .
Temporal Effects in Laboratory Settings
In a phase 2 study, this compound demonstrated durable responses with a median duration of response (DOR) of 56.0 weeks in PTCL patients . This suggests that the effects of this compound are not only immediate but also long-lasting.
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, clinical trials have shown that a dose of 200 mg/day of this compound led to overall response rates of 54.5% and 57.1% in patients with R/R PTCL or R/R ATL, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway of histone methylation, specifically the methylation of histone H3 at lysine 27 (H3K27me3) . By inhibiting the enzymes EZH1 and EZH2, this compound prevents this methylation process, thereby influencing the metabolic flux of this pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of valemetostat involves multiple steps, starting with the preparation of the core benzodioxole structure. The key steps include:
- Formation of the benzodioxole ring.
- Introduction of the chloro and dimethylamino groups.
- Coupling with the pyridine derivative to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Strict control of reaction temperatures and times.
- Purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Valemetostat unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Tazemetostat: Another EZH2 inhibitor used for the treatment of certain cancers.
GSK126: A selective EZH2 inhibitor with similar applications in cancer therapy.
Uniqueness of Valemetostat: this compound is unique in its dual inhibition of both EZH1 and EZH2, providing a broader spectrum of activity compared to other inhibitors that target only one of these enzymes. This dual inhibition is particularly beneficial in cancers where both EZH1 and EZH2 are implicated .
This compound represents a promising therapeutic agent with significant potential in the treatment of various cancers. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical settings.
Eigenschaften
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDRNUPMYCFXGM-ZZHSESOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809336-39-7 | |
| Record name | Valemetostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALEMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













